molecular formula C10H9N5S B1272895 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine CAS No. 712293-71-5

2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine

Cat. No. B1272895
CAS RN: 712293-71-5
M. Wt: 231.28 g/mol
InChI Key: ZIXNHSCYSLHVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine” belongs to a class of compounds known as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds have been studied for their potential biological activities. For instance, some derivatives have shown antifungal activities and antitubercular activity .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles involves various methods . One proposed synthesis route is based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . Another approach involves the intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles is characterized by a triazole ring fused with a thiadiazole ring . The specific structure of “2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine” would include these rings along with a phenylamine group.


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles can vary depending on the specific compound and conditions. For instance, compounds reacted with ethyl chloroacetate in the presence of acetone and potassium carbonate to give ethyl [4-(thioalkyl)phenoxy] acetates .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

1,2,4-Triazole derivatives are recognized for their therapeutic potential. The unique structure of 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine may offer high chemical stability and the ability to form non-covalent bonds with enzymes and receptors . This can lead to a broad spectrum of biological activities, making it a valuable scaffold for drug discovery. Potential applications include:

Organic Synthesis

The triazole ring system in 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine can serve as a versatile intermediate in organic synthesis. Its applications include:

Supramolecular Chemistry

The triazole derivatives’ ability to engage in hydrogen bonding makes them suitable for designing supramolecular structures. They can be used in:

Polymer Chemistry

In polymer chemistry, the triazole ring can impart desirable properties to polymers, such as:

Chemical Biology

Triazole derivatives like 2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine can be used in chemical biology for:

Materials Science

The compound’s inherent properties make it suitable for applications in materials science, such as:

properties

IUPAC Name

2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-6-12-13-10-15(6)14-9(16-10)7-4-2-3-5-8(7)11/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXNHSCYSLHVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387995
Record name AG-G-78842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

712293-71-5
Record name AG-G-78842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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